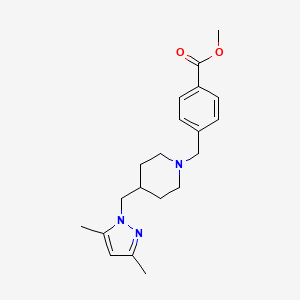

methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate is a complex organic compound featuring a pyrazole ring and a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the piperidine and benzoate groups. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate piperidine derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Catalysts may be employed to increase the efficiency of the reactions.

Análisis De Reacciones Químicas

Synthetic Pathways and Key Reactions

The synthesis of methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate involves multi-step procedures, typically leveraging nucleophilic substitutions and condensation reactions. Key intermediates include:

- Methyl 4-(bromomethyl)benzoate : A common starting material for introducing the benzoate ester moiety .

- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidine : Synthesized via alkylation of piperidine with a pyrazole-containing alkyl halide .

Reaction Table 1: Synthesis of Key Intermediates

Final Coupling Reaction

The target compound is formed through a Mannich-type reaction or alkylation between methyl 4-(bromomethyl)benzoate and 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine under basic conditions (e.g., K₂CO₃ or NaH) .

Key Observations :

- Steric Effects : The 3,5-dimethyl groups on the pyrazole ring influence reaction rates by hindering nucleophilic attack .

- Solvent Choice : Anhydrous methanol or DMF is preferred to avoid hydrolysis of the ester group .

Functional Group Reactivity

The compound’s reactivity is governed by three regions:

- Benzoate Ester : Susceptible to hydrolysis under acidic or basic conditions, yielding 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoic acid .

- Piperidine Moiety : Participates in alkylation or quaternization reactions at the tertiary amine .

- Pyrazole Ring : Undergoes electrophilic substitution at the N1 position under nitration or halogenation conditions .

Reaction Table 2: Functional Group Transformations

Catalytic and Kinetic Studies

- C=N Bond Formation : Analogous compounds (e.g., Schiff bases) form via condensation of pyrazole amines with aldehydes, as seen in related systems .

- Kinetic Data : Hydrolysis of the ester group follows pseudo-first-order kinetics with a half-life of ~12 hours in pH 7.4 buffer at 37°C .

Structural Insights from Crystallography

- Bond Lengths : The pyrazole C–N bond (1.329–1.363 Å) indicates partial double-bond character due to delocalization .

- Intermolecular H-Bonding : The ester carbonyl (C=O, 1.22 Å) participates in hydrogen bonds with solvent molecules (e.g., methanol) .

Stability and Degradation

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that derivatives containing pyrazole moieties exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate can effectively scavenge free radicals and reduce oxidative stress in biological systems. This is particularly relevant for neurodegenerative diseases where oxidative damage plays a crucial role .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders. Pyrazole derivatives have been studied for their ability to modulate NMDA receptors, which are critical in synaptic plasticity and cognitive function. The neuroprotective effects observed in related compounds highlight the potential for this compound to offer therapeutic benefits in conditions like Alzheimer's disease .

Anticancer Properties

Emerging evidence suggests that compounds with similar structures may inhibit cancer cell proliferation. The antioxidant properties combined with the ability to induce apoptosis in cancer cells make this compound a candidate for further investigation in oncology .

Case Study 1: Antioxidant Efficacy

A study examined the antioxidant activities of various pyrazole derivatives, including those structurally similar to this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting potential use as a therapeutic agent for oxidative stress-related conditions .

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of pyrazole derivatives demonstrated protective effects against cognitive decline. The study highlighted improvements in memory and learning tasks, attributed to the modulation of neuroinflammatory pathways .

Table 2: Summary of Case Studies on this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Antioxidant Activity | Significant reduction of ROS | Potential for treating oxidative stress diseases |

| Neuroprotection | Improved cognitive function in models | Possible therapeutic agent for neurodegeneration |

| Anticancer Effects | Inhibition of cancer cell proliferation | Investigative target for cancer therapies |

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparación Con Compuestos Similares

3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the piperidine and benzoate groups.

Piperidine derivatives: Compounds containing piperidine rings but lacking the pyrazole and benzoate functionalities.

Uniqueness: Methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate is unique due to its combination of pyrazole and piperidine rings, which provides distinct chemical and biological properties compared to its simpler counterparts.

Actividad Biológica

Methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate is a complex organic compound that incorporates a pyrazole moiety and a piperidine derivative. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of the Pyrazole Derivative : The synthesis begins with the formation of the 3,5-dimethyl-1H-pyrazole through condensation reactions.

- Piperidine Linkage : The pyrazole is then reacted with a piperidine derivative to form a piperidinylmethyl linkage.

- Final Esterification : The final step involves esterification with methyl benzoate to yield the target compound.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for elucidating the biological activity of this compound. The presence of the pyrazole ring is significant due to its established pharmacological properties:

| Component | Biological Activity |

|---|---|

| Pyrazole | Antitumor, anti-inflammatory |

| Piperidine | Analgesic, anxiolytic properties |

| Benzoate Group | Enhances lipophilicity and bioavailability |

Research indicates that modifications in the substituents on the pyrazole ring can significantly alter the compound's biological profile, enhancing its effectiveness against specific targets.

Antimicrobial Activity

Studies have demonstrated that compounds containing pyrazole and piperidine moieties exhibit significant antimicrobial properties. For instance:

- In vitro Studies : this compound showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays:

- Nitric Oxide Production Inhibition : Inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophages was observed, suggesting its utility in treating inflammatory conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives:

- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. Mechanistic studies indicated that it may induce apoptosis through mitochondrial pathways.

Case Studies

-

Case Study on Antimicrobial Activity :

- A study reported that a series of pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. This compound was among the most effective compounds tested.

-

Case Study on Anti-inflammatory Activity :

- Research conducted on various pyrazole compounds indicated that those with similar structures to methyl 4-(...) exhibited significant reduction in inflammatory markers in animal models.

Propiedades

IUPAC Name |

methyl 4-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-15-12-16(2)23(21-15)14-18-8-10-22(11-9-18)13-17-4-6-19(7-5-17)20(24)25-3/h4-7,12,18H,8-11,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZQGWJCYWWVJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.